molecular formula C22H15ClF3N3O2S B7732271 (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B7732271
M. Wt: 477.9 g/mol
InChI Key: GCXWWZRGPACXAR-OVCLIPMQSA-N
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Description

The compound (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a cyano group, and a methoxyphenyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide.

    Formation of the Enamide: The final step involves the condensation of the thiazole derivative with a cyanoacrylamide under basic conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

(2E)-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O2S/c1-31-17-5-2-13(3-6-17)8-15(11-27)20(30)29-21-28-12-18(32-21)10-14-9-16(22(24,25)26)4-7-19(14)23/h2-9,12H,10H2,1H3,(H,28,29,30)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXWWZRGPACXAR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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